molecular formula C17H22N4O B6440369 N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline CAS No. 2549047-43-8

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline

Cat. No.: B6440369
CAS No.: 2549047-43-8
M. Wt: 298.4 g/mol
InChI Key: BGSWUXUMCQNYAI-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline is a complex organic compound that features a unique structure combining aniline, azetidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyrazole moiety and finally the aniline group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzene
  • N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Uniqueness

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-8-18-21(9-13)12-14-10-20(11-14)17(22)15-5-4-6-16(7-15)19(2)3/h4-9,14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSWUXUMCQNYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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